2-Hydroxyquinoline-5-carbonitrile
Description
Properties
CAS No. |
1261787-08-9 |
|---|---|
Molecular Formula |
C10H6N2O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-oxo-1H-quinoline-5-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-6-7-2-1-3-9-8(7)4-5-10(13)12-9/h1-5H,(H,12,13) |
InChI Key |
XHYHIQQCVJMEBD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CC(=O)NC2=C1)C#N |
Canonical SMILES |
C1=CC(=C2C=CC(=O)NC2=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects in Quinolinecarbonitriles
The position and nature of substituents significantly alter the properties of quinolinecarbonitriles. Key analogs include:
Key Observations :
- Hazards: Quinolinecarbonitriles generally exhibit acute oral toxicity (Category 4) and irritant properties (skin, eyes, respiratory tract). The hydroxyl group may exacerbate irritation due to acidity .
Comparison with Heterocyclic Carbonitriles
Carbonitrile-containing heterocycles vary in ring structure and substituents, leading to divergent applications:
Key Observations :
- Biological Activity: Quinoline derivatives are more commonly associated with antimicrobial and anticancer activities than pyridine or pyrimidine analogs .
Limitations and Future Research
- Data Gaps: Direct studies on this compound are absent in the provided evidence. Further research is needed to confirm its physicochemical properties, toxicity, and biological efficacy.
- Comparative Studies : Systematic comparisons with analogs (e.g., hydroxyl vs. methyl substituents) would clarify structure-activity relationships.
Q & A
Q. Table 1: Synthesis Optimization
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| MCR (one-pot) | p-TsOH | Ethanol | 78 | |
| Stepwise functionalization | H2SO4 | DMF | 65 |
Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?
Answer:
- FT-IR/NMR : Identify functional groups (e.g., -OH at ~3200 cm⁻¹, nitrile C≡N stretch at ~2220 cm⁻¹) and proton environments .
- X-ray crystallography : Resolves bond lengths and angles (e.g., quinoline ring planarity, C-N bond distances) .
- Elemental analysis : Validates stoichiometry (C, H, N percentages within ±0.3% of theoretical values) .
Q. Table 2: Key Spectroscopic Data
| Technique | Observation | Significance |
|---|---|---|
| ¹H NMR | δ 6.8–7.5 ppm (aromatic protons) | Confirms quinoline core |
| X-ray | C≡N bond length: 1.15 Å | Validates sp hybridization |
Advanced: How can density-functional theory (DFT) predict electronic properties and reactivity?
Answer:
Q. Table 3: Computational vs. Experimental Data
| Property | B3LYP/6-31G(d,p) | Experimental | Error (%) |
|---|---|---|---|
| HOMO-LUMO gap (eV) | 4.2 | 4.0 | 5.0 |
| C≡N bond length (Å) | 1.14 | 1.15 | 0.9 |
Advanced: How to address discrepancies between computational and experimental results?
Answer:
- Error sources :
- Validation strategies :
Biological: What structural features of this compound correlate with bioactivity?
Answer:
- Hydroxyl group : Enhances hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Nitrile moiety : Modulates electron-withdrawing effects, influencing binding affinity .
- Quinoline core : Facilitates π-π stacking with aromatic residues in proteins .
Q. Methodological note :
- Docking studies : Use AutoDock Vina with flexible side chains to assess binding modes .
- SAR analysis : Compare analogs (e.g., 5-Fluoroquinoline-8-carbonitrile) to isolate pharmacophore contributions .
Advanced: How to analyze conflicting data in reaction mechanisms or biological assays?
Answer:
- Mechanistic contradictions :
- Biological assay variability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
